N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is an organic compound belonging to the class of thioethers and amides. Its unique chemical structure combines features of pyridazine, piperazine, and cyclopropane, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available pyridazine derivatives, piperazine, and cyclopropanecarboxylic acid.
Key Reactions
Formation of the Thioether Linkage: : A nucleophilic substitution reaction where the pyridazine derivative is reacted with a thiol-containing piperazine compound.
Cyclopropane Incorporation: : Cyclopropanecarboxylic acid is then coupled using amide formation reactions, typically employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Large-Scale Synthesis: : In an industrial setting, the synthesis would be optimized for scale, including adjustments in temperature, solvents, and purification techniques. Continuous flow chemistry may be employed for efficiency and safety.
Chemical Reactions Analysis
Oxidation: : This compound may undergo oxidation at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reduction reactions might target the carbonyl groups within the structure.
Substitution: : The benzylpiperazine moiety allows for various substitution reactions, potentially modifying the pharmacophore.
Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated compounds under basic conditions.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Alcohols: : From reduction reactions.
Halogenated Derivatives: : From substitution reactions.
Scientific Research Applications
Chemistry: : Used as a model compound for studying thioether and amide chemistry.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential pharmaceutical applications due to its unique structural features.
Industry: : May be used in the development of new materials or as a synthetic intermediate.
Mechanism of Action
N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is thought to interact with biological targets through multiple pathways:
Molecular Targets: : Likely targets include enzymes or receptors due to its piperazine and pyridazine components.
Pathways Involved: : May modulate signaling pathways or enzyme activity by binding to active sites or interacting with cellular membranes.
Comparison with Similar Compounds
Unique Features
Thioether Linkage: : Distinguished by the presence of the thioether linkage which is less common in similar compounds.
Cyclopropane Ring: : Adds rigidity and affects the molecule's pharmacokinetic properties.
Similar Compounds
N-(6-(piperazin-1-yl)pyridazin-3-yl)cyclopropanecarboxamide: : Similar but lacks the benzyl group.
N-(4-(4-benzylpiperazin-1-yl)thio)benzamide: : Shares the thioether and benzylpiperazine moieties but differs in the core structure.
N-(6-((4-(4-benzylpiperazin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide represents an exciting frontier in medicinal chemistry with its multifaceted structural components and diverse applications.
Properties
IUPAC Name |
N-[6-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c29-22(28-14-12-27(13-15-28)17-18-5-2-1-3-6-18)7-4-16-31-21-11-10-20(25-26-21)24-23(30)19-8-9-19/h1-3,5-6,10-11,19H,4,7-9,12-17H2,(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPZLXLBNYIPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.